Cas no 866496-24-4 (5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride)
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Trifluoromethyl-2H-pyrazol-3-ol
- 5-Trifluoromethyl-2H-pyrazol-3-ol: hydrochloride
- 3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL HCL
- 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride
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- MDL: MFCD11845723
- Inchi: 1S/C4H3F3N2O.ClH/c5-4(6,7)2-1-3(10)9-8-2;/h1H,(H2,8,9,10);1H
- InChI Key: VYPKNQCJDTUNQM-UHFFFAOYSA-N
- SMILES: C(C1NNC(=O)C=1)(F)(F)F.Cl
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T114790-50mg |
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride |
866496-24-4 | 50mg |
$ 170.00 | 2022-06-03 | ||
| TRC | T114790-100mg |
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride |
866496-24-4 | 100mg |
$ 280.00 | 2022-06-03 | ||
| Apollo Scientific | PC446037-500mg |
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride |
866496-24-4 | 500mg |
£167.00 | 2025-02-21 | ||
| Apollo Scientific | PC446037-1g |
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride |
866496-24-4 | 1g |
£264.00 | 2025-02-21 | ||
| abcr | AB302132-500 mg |
5-Trifluoromethyl-2H-pyrazol-3-ol, hydrochloride, 95%; . |
866496-24-4 | 95% | 500mg |
€252.10 | 2023-04-26 | |
| abcr | AB302132-1 g |
5-Trifluoromethyl-2H-pyrazol-3-ol, hydrochloride, 95%; . |
866496-24-4 | 95% | 1g |
€362.50 | 2023-04-26 | |
| Enamine | EN300-257034-0.05g |
3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride |
866496-24-4 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
| Enamine | EN300-257034-0.1g |
3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride |
866496-24-4 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
| Enamine | EN300-257034-0.25g |
3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride |
866496-24-4 | 95% | 0.25g |
$19.0 | 2024-06-18 | |
| Enamine | EN300-257034-0.5g |
3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride |
866496-24-4 | 95% | 0.5g |
$21.0 | 2024-06-18 |
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride Suppliers
5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride
Introduction to 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride (CAS No. 866496-24-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride (CAS No. 866496-24-4) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group and a pyrazol scaffold, make it an attractive candidate for further exploration in drug discovery and molecular research. This introduction delves into the compound's chemical properties, its relevance in contemporary research, and its potential applications.
At the heart of this compound lies its molecular framework, which consists of a pyrazol ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position, with the salt form being the hydrochloride. The trifluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. This modification is particularly valuable in medicinal chemistry, where optimizing these properties can lead to more effective therapeutic agents.
The pyrazol scaffold is another key feature of this compound. Pyrazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural rigidity provided by the five-membered heterocyclic ring allows for precise interactions with biological targets, making it an ideal platform for drug design. The hydroxyl group at the 3-position further expands the compound's potential by enabling various chemical modifications through hydrogen bonding or other interactions.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The combination of the trifluoromethyl group and the pyrazol ring in 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride positions it as a promising candidate for exploring new therapeutic modalities. For instance, studies have shown that trifluoromethylated pyrazoles exhibit enhanced binding affinity to enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases.
One of the most compelling aspects of this compound is its potential in oncology research. The trifluoromethyl group has been extensively studied for its ability to improve drug efficacy by increasing metabolic stability and binding affinity. In particular, trifluoromethylated pyrazoles have shown promise as inhibitors of tyrosine kinases, which are overexpressed in many cancers. Preclinical studies have demonstrated that derivatives of this class can effectively inhibit tumor growth by disrupting signaling pathways that promote cell proliferation and survival.
Furthermore, the hydroxyl group at the 3-position of the pyrazol ring provides a handle for further functionalization. This allows chemists to explore diverse chemical space by introducing additional substituents that can modulate biological activity. For example, sulfonamide or carboxylic acid derivatives can be synthesized to enhance solubility or target specific biological receptors. Such modifications are crucial in optimizing drug-like properties and improving pharmacokinetic profiles.
The hydrochloride salt form of this compound ensures better solubility and stability, which are critical factors for both preclinical studies and clinical trials. Improved solubility enhances bioavailability, while stability ensures that the compound remains effective throughout storage and administration. These properties make it an attractive candidate for further development into therapeutic agents.
Recent advances in computational chemistry have also highlighted the potential of 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride as a lead compound for drug discovery. Molecular docking studies have shown that this compound can interact with various biological targets with high affinity. For instance, simulations have demonstrated its potential as an inhibitor of Janus kinases (JAKs), which are implicated in autoimmune diseases such as rheumatoid arthritis. These findings provide a strong rationale for further exploration of this compound in disease models.
In addition to its applications in oncology and immunology, this compound has shown promise in other therapeutic areas. Researchers have explored its potential as an antimicrobial agent, leveraging the structural features that enhance interactions with bacterial enzymes. Preliminary studies have indicated that derivatives of this class can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, offering a new avenue for combating antibiotic-resistant strains.
The synthesis of 5-Trifluoromethyl-2H-pyrazol-3-ol; hydrochloride also presents an interesting challenge for synthetic chemists. The introduction of fluorine atoms into organic molecules often requires specialized techniques due to their high reactivity and sensitivity to environmental conditions. However, recent advancements in fluorination chemistry have made it possible to incorporate trifluoromethyl groups more efficiently and selectively. These improvements have not only streamlined the synthesis of this compound but also opened up new possibilities for designing structurally diverse derivatives.
The role of computational tools in optimizing synthetic routes cannot be overstated. By employing strategies such as density functional theory (DFT) calculations and machine learning algorithms, chemists can predict reaction outcomes with high accuracy before conducting experiments. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation. Such innovations are essential for accelerating drug discovery efforts.
As interest in fluorinated compounds continues to grow, so does the need for comprehensive understanding their biological effects mechanisms is crucial beyond just their applications.. Understanding how these modifications influence pharmacokinetic properties such as absorption distribution metabolism excretion (ADME) will be critical.. Further research into how these compounds interact with biological systems will provide valuable insights into their potential benefits..
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